molecular formula C17H20INO B6103898 N-(2-adamantyl)-4-iodobenzamide

N-(2-adamantyl)-4-iodobenzamide

Cat. No.: B6103898
M. Wt: 381.25 g/mol
InChI Key: FCUDDMQZOFIZMZ-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-4-iodobenzamide is a compound that features an adamantane moiety and an iodinated benzamide group. Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties, making it a valuable scaffold in various chemical and pharmaceutical applications . The incorporation of iodine into the benzamide structure enhances the compound’s reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-4-iodobenzamide typically involves the adamantylation of a benzamide precursor followed by iodination. One common method includes the reaction of 2-adamantylamine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-4-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Deiodinated benzamide derivatives.

    Coupling: Formation of biaryl or diaryl compounds

Scientific Research Applications

N-(2-adamantyl)-4-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and nanotechnology applications

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-4-iodobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodinated benzamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-4-iodobenzamide is unique due to the presence of both the adamantane and iodinated benzamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-adamantyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUDDMQZOFIZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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